1-(4-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(4-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core fused with a pyrazole ring, which is further substituted with a methoxyphenyl group and a methyl group.
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like tetrahydrofuran. The reaction is typically carried out under reflux conditions to facilitate the cyclization process . Another approach involves the use of microwave irradiation to improve the yield and reduce the reaction time . Industrial production methods may employ green chemistry techniques, such as solvent-free conditions and recyclable catalysts, to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit cancer cell proliferation and induce apoptosis.
Biological Studies: The compound is used in molecular docking studies to explore its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: Quinoline derivatives, including this compound, are used in the production of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of receptor tyrosine kinases, such as VEGFR-2, which play a crucial role in angiogenesis and cancer progression . The compound induces apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2 . Additionally, it can intercalate into DNA, disrupting DNA replication and transcription processes .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:
Properties
CAS No. |
654650-62-1 |
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Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-methyl-4,5-dihydropyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C18H17N3O/c1-12-16-11-19-17-6-4-3-5-15(17)18(16)21(20-12)13-7-9-14(22-2)10-8-13/h3-10,19H,11H2,1-2H3 |
InChI Key |
BOFJBZKDBMSABE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1CNC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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